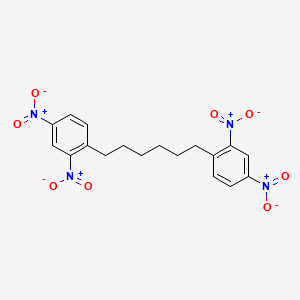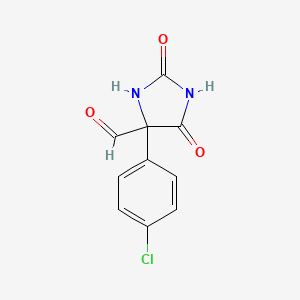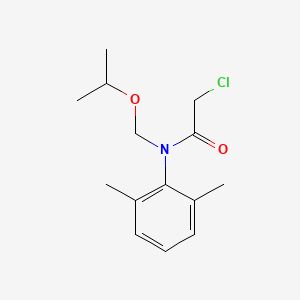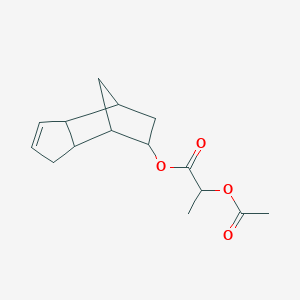
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound’s molecular formula is C15H20O3, and it is characterized by its hexahydro-1h-4,7-methanoinden core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate typically involves esterification reactions. One common method is the reaction of hexahydro-1h-4,7-methanoinden-6-yl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with cellular pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl acetate: Similar structure but lacks the acetyloxypropanoate group.
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl propionate: Similar structure with a propionate group instead of an acetyloxypropanoate group.
Uniqueness
3a,4,5,6,7,7a-Hexahydro-1h-4,7-methanoinden-6-yl 2-(acetyloxy)propanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
6301-19-5 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
8-tricyclo[5.2.1.02,6]dec-3-enyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C15H20O4/c1-8(18-9(2)16)15(17)19-14-7-10-6-13(14)12-5-3-4-11(10)12/h3-4,8,10-14H,5-7H2,1-2H3 |
Clé InChI |
HBHGHRLFNHRHAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC1CC2CC1C3C2C=CC3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





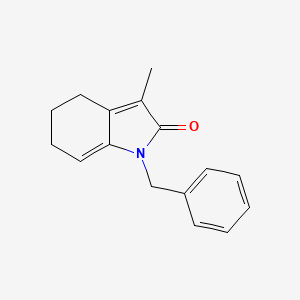



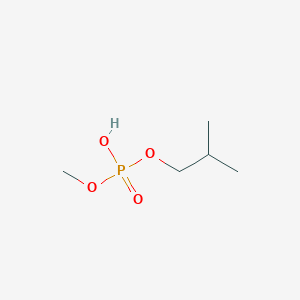
![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
